molecular formula C17H17ClN2O3S B7718201 N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide CAS No. 2215644-22-5

N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide

Cat. No.: B7718201
CAS No.: 2215644-22-5
M. Wt: 364.8 g/mol
InChI Key: YRWKKFVSOLKGPK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, resulting in the formation of the indole core . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-chlorophenyl)-1-propanoyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-17(21)20-9-8-12-10-15(6-7-16(12)20)24(22,23)19-14-5-3-4-13(18)11-14/h3-7,10-11,19H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWKKFVSOLKGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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